1-(3,4-dimethoxyphenethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
This compound belongs to the tetrahydroquinazoline-thione class, characterized by a bicyclic scaffold with sulfur at the 4-position. Its structure includes a 3,4-dimethoxyphenethyl group at the 1-position and a meta-tolyl (m-tolyl; 3-methylphenyl) substituent at the 2-position.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-17-7-6-8-19(15-17)24-26-25(30)20-9-4-5-10-21(20)27(24)14-13-18-11-12-22(28-2)23(16-18)29-3/h6-8,11-12,15-16H,4-5,9-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFKDZIULUBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCC4=CC(=C(C=C4)OC)OC)CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethoxyphenethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₃₃N₂OS
- Molecular Weight : 321.54 g/mol
- Functional Groups : Tetrahydroquinazoline, thione, methoxy groups
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. The antioxidant activity is assessed through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound demonstrated significant radical scavenging activity, indicating its potential for protecting cells from oxidative stress .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, showcasing effectiveness comparable to standard antibiotics .
Cytotoxicity and Anticancer Potential
In vitro studies on cancer cell lines have revealed that the compound exhibits cytotoxic effects. The IC50 values were calculated for various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells as evidenced by flow cytometry analysis and caspase activation assays .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound appears to modulate the PI3K/Akt pathway, leading to reduced cell viability in cancerous cells . Additionally, it may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Study 1: Antioxidant Efficacy in Cellular Models
A recent study investigated the antioxidant efficacy of the compound in human fibroblast cells exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels following treatment with the compound. This suggests its potential role as a protective agent against oxidative damage .
Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Data Summary Table
| Biological Activity | Assay Method | Result |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | Significant radical scavenging |
| Antimicrobial | Broth microdilution | Moderate activity against Gram-positive bacteria |
| Cytotoxicity | IC50 assay on MCF-7/A549 | Induces apoptosis |
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The tetrahydroquinazoline-thione core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:
Structural and Functional Differences
- Electron-Donating vs.
- Heterocyclic vs.
- Steric Effects : The o-tolyl group in 2-Phenyl-1-(o-tolyl)-... creates steric hindrance, which may limit binding to biological targets compared to the meta-substituted target compound .
- Saturation Level : The dihydroquinazoline analog (C₁₆H₁₆N₂S) lacks full saturation of the bicyclic ring, reducing conformational rigidity and possibly bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
